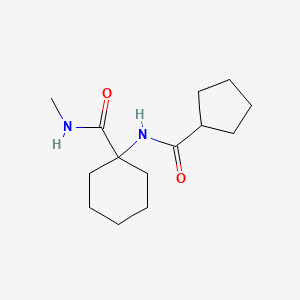![molecular formula C17H16N2O2 B7514227 6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrido[1,2-a]pyrimidin-4-one family and is commonly referred to as MMP.
作用機序
The mechanism of action of MMP is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways. MMP has been shown to inhibit the activity of kinases such as ERK1/2, JNK, and p38, which are involved in various signaling pathways. MMP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. These inhibitory effects of MMP on enzymes and signaling pathways result in the inhibition of cell growth, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects
MMP has been shown to have various biochemical and physiological effects. In cancer cells, MMP induces apoptosis and inhibits cell proliferation. In animal models, MMP reduces inflammation and inhibits the production of pro-inflammatory cytokines. MMP has also been shown to inhibit the activity of kinases involved in various signaling pathways, which can lead to the inhibition of cell growth and induction of apoptosis.
実験室実験の利点と制限
MMP has several advantages for lab experiments, including its high purity and stability. However, MMP has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be considered when designing experiments using MMP.
将来の方向性
There are several future directions for the study of MMP. One direction is the investigation of MMP as an anticancer agent in combination with other chemotherapeutic agents. Another direction is the investigation of MMP as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, the development of more efficient synthesis methods for MMP could lead to the production of larger quantities of the compound for further studies.
合成法
The synthesis of MMP involves the reaction of 2-(2-methylphenoxy)acetaldehyde with 6-methyl-2-aminopyrido[1,2-a]pyrimidin-4-one in the presence of a Lewis acid catalyst. This reaction results in the formation of MMP with a yield of approximately 60%. The synthesis of MMP has been optimized to produce a high yield and purity of the compound.
科学的研究の応用
MMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MMP has been investigated for its potential as an anticancer agent. Studies have shown that MMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, MMP has been studied for its potential as an anti-inflammatory agent. Studies have shown that MMP inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. In biochemistry, MMP has been studied for its potential as a kinase inhibitor. Studies have shown that MMP inhibits the activity of kinases involved in various signaling pathways.
特性
IUPAC Name |
6-methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-3-4-8-15(12)21-11-14-10-17(20)19-13(2)7-5-9-16(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZPXQRQNWAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=O)N3C(=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)





![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)

![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)